4-[(2,2-DICHLOROACETAMIDO)METHYL]BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,2-Dichloroacetamido)methyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety substituted with a dichloroacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Dichloroacetamido)methyl]benzoic acid typically involves the reaction of 4-(aminomethyl)benzoic acid with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-(aminomethyl)benzoic acid in a suitable solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add dichloroacetyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
- Stir the reaction mixture for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-Dichloroacetamido)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The dichloroacetamido group can be reduced to form amines.
Substitution: The chlorine atoms in the dichloroacetamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
4-[(2,2-Dichloroacetamido)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,2-Dichloroacetamido)methyl]benzoic acid involves its interaction with specific molecular targets. The dichloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt essential biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Chloroacetamido)methyl]benzoic acid: Similar structure but with one less chlorine atom.
4-[(2-Bromoacetamido)methyl]benzoic acid: Similar structure but with bromine instead of chlorine.
4-[(2-Iodoacetamido)methyl]benzoic acid: Similar structure but with iodine instead of chlorine.
Uniqueness
4-[(2,2-Dichloroacetamido)methyl]benzoic acid is unique due to the presence of two chlorine atoms in the acetamido group, which can enhance its reactivity and potential biological activity compared to its mono-substituted counterparts. The dichloroacetamido group provides a balance between reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[[(2,2-dichloroacetyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-8(12)9(14)13-5-6-1-3-7(4-2-6)10(15)16/h1-4,8H,5H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKCVMBWTPMRJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.